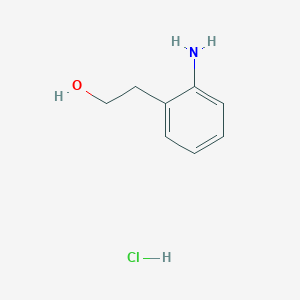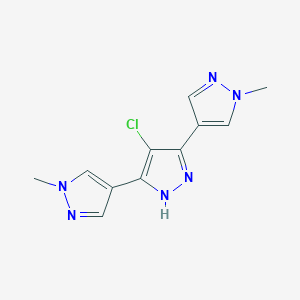![molecular formula C25H19FN2O4 B2475750 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-56-1](/img/structure/B2475750.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a useful research compound. Its molecular formula is C25H19FN2O4 and its molecular weight is 430.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging and TSPO Expression
- 18F-FEAC and 18F-FEDAC in PET Imaging : A study evaluated two 18F-labeled PET ligands for their kinetics in the monkey brain and in vitro and in vivo imaging of translocator protein (TSPO) in the infarcted rat brain. These ligands showed potential for visualizing TSPO expression increases in the infarcted brain, indicating their usefulness for imaging studies related to brain injuries or diseases (Joji Yui et al., 2010).
Antitumor Activity
- Antitumor Activity of Quinazolinone Analogues : A study on the synthesis, antitumor activity, and molecular docking of novel 3-benzyl-4(3H)quinazolinone analogues showed significant broad-spectrum antitumor activity. This research demonstrates the potential of such compounds in cancer therapy, with certain analogues being more potent than the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).
Peripheral Benzodiazepine Receptors
- Binding Characteristics of [3H]DAA1106 : Investigation into the binding characteristics of a selective ligand for peripheral benzodiazepine receptors, [3H]DAA1106, highlighted its potency and selectivity. Such studies are crucial for understanding the role of peripheral benzodiazepine receptors in various physiological and pathological processes (S. Chaki et al., 1999).
Antimicrobial and Anticancer Properties
- N-Benzyl-Substituted Acetamide Derivatives : Research on thiazolyl N-benzyl-substituted acetamide derivatives, including KX2-391, a Src kinase inhibitor, revealed their Src kinase inhibitory and anticancer activities. Such compounds offer a pathway to developing new therapeutic agents for treating various cancers (Asal Fallah-Tafti et al., 2011).
Structural and Fluorescence Studies
- Structural Aspects of Amide Containing Isoquinoline Derivatives : A study focusing on the structural aspects and properties of certain amide-containing isoquinoline derivatives provided insights into their potential applications in materials science, especially regarding their fluorescence properties (A. Karmakar et al., 2007).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c26-17-6-8-20-19(12-17)23(14-21(28-20)16-4-2-1-3-5-16)32-15-25(29)27-18-7-9-22-24(13-18)31-11-10-30-22/h1-9,12-14H,10-11,15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHTWXIHLZYRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)methanesulfonyl chloride](/img/structure/B2475669.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2475670.png)



![N-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2475678.png)

![2-benzamido-N-(4-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2475681.png)
![(4-cyclohexylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2475683.png)
![N-(4-ethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2475684.png)


![Methyl[1-(methylsulfanyl)butan-2-yl]amine](/img/structure/B2475688.png)
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine;hydrochloride](/img/structure/B2475689.png)
